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Cat. No.: B132223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 6-hydroxynicotinate 3-

monooxygenase (NicC), a key enzyme in the aerobic degradation of nicotinic acid, across

different bacterial species. The data presented is intended to inform research and development

efforts in areas such as bioremediation and drug metabolism.

Introduction
6-Hydroxynicotinate 3-monooxygenase (EC 1.14.13.114) is a flavin-dependent

monooxygenase that plays a crucial role in the catabolism of nicotinic acid (niacin) in various

aerobic bacteria.[1][2] The enzyme catalyzes the decarboxylative hydroxylation of 6-

hydroxynicotinate (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), utilizing NADH as a reducing

equivalent.[1][2] Understanding the structural and functional variations of this enzyme across

different species is vital for its potential applications in biotechnology and pharmacology.

Quantitative Comparison of Kinetic Parameters
The kinetic efficiency of 6-hydroxynicotinate 3-monooxygenase varies among different bacterial

species. Below is a summary of the key kinetic parameters for the enzymes from

Pseudomonas putida and Bordetella bronchiseptica. A related flavin monooxygenase from

Bacillus niacini, which acts on a different substrate in the nicotinic acid degradation pathway, is

also included for comparison.
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Species Substrate kcat (s⁻¹) KM (µM)
kcat/KM
(M⁻¹s⁻¹)

Pseudomonas

putida KT2440

6-

Hydroxynicotinat

e

2.2 97 2.3 x 10⁴

NADH - 3 -

Bordetella

bronchiseptica

RB50

6-

Hydroxynicotinat

e

4.2 - 29 85 - 447 5.0 x 10⁴

NADH - 6 - 11 -

Bacillus niacini

2,6-

Dihydroxynicotin

ate

- - ~10²

Structural Comparison and Active Site
The crystal structure of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas putida

KT2440 has been resolved to 2.1 Å (PDB ID: 5EOW), providing significant insights into its

mechanism.[1] The enzyme is a class A flavin-dependent monooxygenase. While a full

structure for the Bordetella bronchiseptica enzyme is not available, its high sequence similarity

to the P. putida enzyme suggests a conserved three-dimensional structure.

Site-directed mutagenesis studies on the B. bronchiseptica enzyme have identified several key

residues in the active site that are critical for substrate binding and catalysis.[3] His47 and

Tyr215 have been shown to be crucial for the binding of 6-HNA and the subsequent

hydroxylation reaction.[3] In the P. putida enzyme, the structurally equivalent residues are also

predicted to play a similar role.[1]

The flavin monooxygenase from Bacillus niacini represents a different structural class, as it is a

trimeric enzyme, which is unusual for Class A flavin monooxygenases.[4] This structural

difference is consistent with its distinct substrate specificity.
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The catalytic cycle of 6-hydroxynicotinate 3-monooxygenase involves a multi-step process. The

proposed mechanism for the decarboxylative hydroxylation is an electrophilic aromatic

substitution.[3]

Reductive Half-Reaction Oxidative Half-Reaction

E-FAD E-FAD-6HNA+ 6-HNA E-FADH⁻-NAD⁺-6HNA+ NADH E-FADH⁻-6HNA- NAD⁺ E-FADH⁻-O₂-6HNA+ O₂ E-FAD-OOH⁻-6HNAHydroxylation E-FAD-OH⁻ + 2,5-DHP + CO₂
Decarboxylation E-FAD- H₂O
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Caption: Proposed reaction mechanism of 6-hydroxynicotinate 3-monooxygenase.

Experimental Protocols
The nicC genes from P. putida and B. bronchiseptica are typically cloned into an expression

vector (e.g., pET vectors) and overexpressed in Escherichia coli. A common protocol involves:

Transformation: Transformation of the expression plasmid into a suitable E. coli strain (e.g.,

BL21(DE3)).

Culture Growth: Growth of the bacterial culture in Luria-Bertani (LB) medium supplemented

with an appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

Induction: Induction of protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG)

and further incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

Cell Lysis: Harvesting of the cells by centrifugation and lysis by sonication or high-pressure

homogenization in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

Purification: Purification of the His-tagged protein using immobilized metal affinity

chromatography (IMAC), followed by size-exclusion chromatography for higher purity.

The activity of 6-hydroxynicotinate 3-monooxygenase is commonly determined by a continuous

spectrophotometric assay.[5]
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Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (50 mM,

pH 7.5), 6-hydroxynicotinate, and NADH.

Initiation: The reaction is initiated by the addition of the purified enzyme.

Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at

340 nm (ε = 6220 M⁻¹cm⁻¹) at a constant temperature (e.g., 25°C).

Kinetic Parameter Calculation: Kinetic parameters (kcat and KM) are determined by fitting

the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

The crystallization of P. putida 6-hydroxynicotinate 3-monooxygenase was achieved using the

hanging drop vapor diffusion method.

Protein Preparation: The purified protein is concentrated to a suitable concentration (e.g., 10-

20 mg/mL) in a low ionic strength buffer.

Crystallization Screen: Initial crystallization conditions are screened using commercial

crystallization screens.

Optimization: Promising conditions are optimized by varying the precipitant concentration,

pH, and temperature. For the P. putida enzyme, crystals were obtained in a solution

containing polyethylene glycol as the precipitant.

X-ray Diffraction: Crystals are cryo-protected and flash-cooled in liquid nitrogen for X-ray

diffraction data collection at a synchrotron source.

Experimental Workflow Visualization
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Caption: A typical experimental workflow for the structural and functional characterization of 6-

hydroxynicotinate 3-monooxygenase.

Conclusion
The comparative analysis of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas putida

and Bordetella bronchiseptica reveals highly similar kinetic properties and likely structural

features, highlighting a conserved catalytic mechanism for 6-HNA degradation. In contrast, the

corresponding enzyme from Bacillus niacini demonstrates the diversity of enzymatic solutions

for nicotinic acid catabolism, with a different substrate specificity and a distinct quaternary

structure. These findings provide a valuable resource for researchers in the fields of

enzymology, metabolic engineering, and drug development, offering insights for the design of

novel biocatalysts and the prediction of metabolic pathways for N-heterocyclic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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